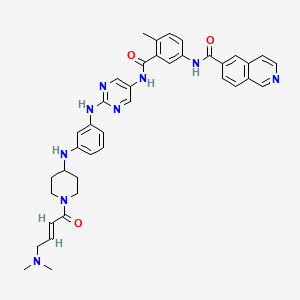
Blk-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blk-IN-2 is a potent, selective, and irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). It demonstrates significant efficacy with an IC50 of 5.9 nM. Additionally, it exhibits an inhibitory effect on Bruton’s tyrosine kinase (BTK) with an IC50 of 202.0 nM . This compound has shown strong antiproliferative activities against various lymphoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blk-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is synthesized in controlled environments to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Blk-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Blk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of B-Lymphoid tyrosine kinase and Bruton’s tyrosine kinase.
Biology: Employed in cellular assays to investigate its antiproliferative effects on lymphoma cells.
Medicine: Explored as a potential therapeutic agent for the treatment of lymphomas and other cancers.
Industry: Utilized in the development of new drugs targeting tyrosine kinases.
Mechanism of Action
Blk-IN-2 exerts its effects by irreversibly inhibiting B-Lymphoid tyrosine kinase (BLK) and Bruton’s tyrosine kinase (BTK). The inhibition of these kinases disrupts key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects on lymphoma cells .
Comparison with Similar Compounds
Blk-IN-2 is unique due to its high selectivity and irreversible inhibition of BLK and BTK. Similar compounds include:
Ibrutinib: A first-generation BTK inhibitor with broader off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced efficacy.
This compound stands out due to its potent and selective inhibition, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C39H41N9O3 |
|---|---|
Molecular Weight |
683.8 g/mol |
IUPAC Name |
N-[3-[[2-[3-[[1-[(E)-4-(dimethylamino)but-2-enoyl]piperidin-4-yl]amino]anilino]pyrimidin-5-yl]carbamoyl]-4-methylphenyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C39H41N9O3/c1-26-9-12-33(44-37(50)28-10-11-29-23-40-16-13-27(29)20-28)22-35(26)38(51)45-34-24-41-39(42-25-34)46-32-7-4-6-31(21-32)43-30-14-18-48(19-15-30)36(49)8-5-17-47(2)3/h4-13,16,20-25,30,43H,14-15,17-19H2,1-3H3,(H,44,50)(H,45,51)(H,41,42,46)/b8-5+ |
InChI Key |
AWZWOMPLEBTAGQ-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)/C=C/CN(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


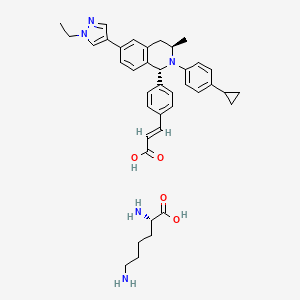
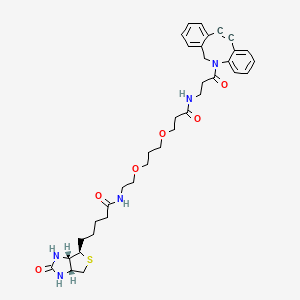
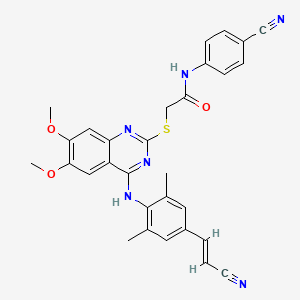
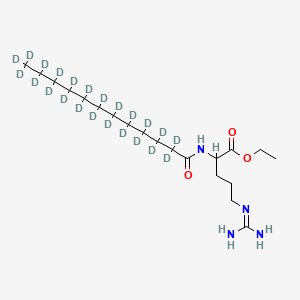
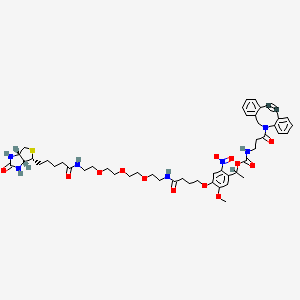
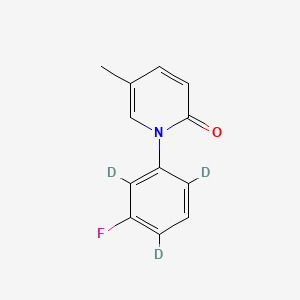
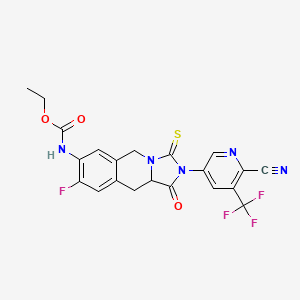
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
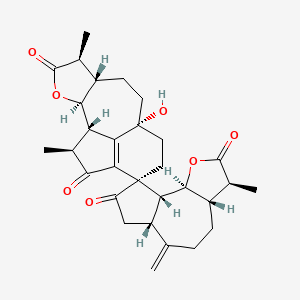
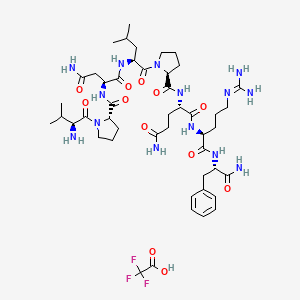
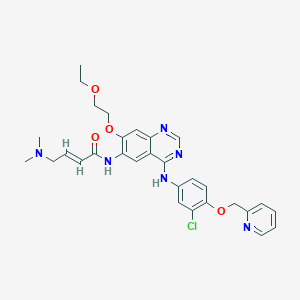
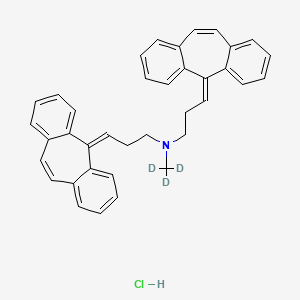
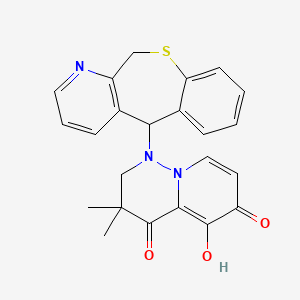
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
